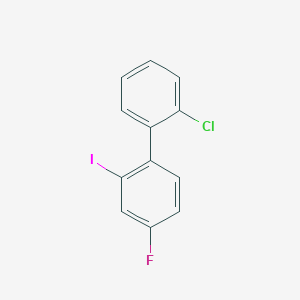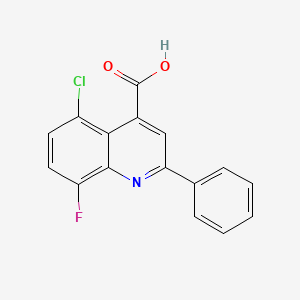
3-(Trifluoromethyl)benzofuran-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)benzofuran-5-carbaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring The trifluoromethyl group attached to the benzofuran ring enhances the compound’s chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the coupling of 3-(trifluoromethyl)phenyl diazo chloride with salicylaldehyde . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)benzofuran-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed:
Oxidation: 3-(Trifluoromethyl)benzofuran-5-carboxylic acid.
Reduction: 3-(Trifluoromethyl)benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
3-(Trifluoromethyl)benzofuran-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is being investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzofuran-5-carbaldehyde and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. For example, some derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Benzofuran-5-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)benzaldehyde: Lacks the furan ring, leading to different reactivity and applications.
2-(Trifluoromethyl)benzofuran-5-carbaldehyde: The position of the trifluoromethyl group affects the compound’s reactivity and biological activity.
Uniqueness: 3-(Trifluoromethyl)benzofuran-5-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the benzofuran ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, as well as enhanced biological activity. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H5F3O2 |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C10H5F3O2/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-5H |
InChI Key |
LJQVIYAPDIAGOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=CO2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13706504.png)
![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13706528.png)
![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)






![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)


